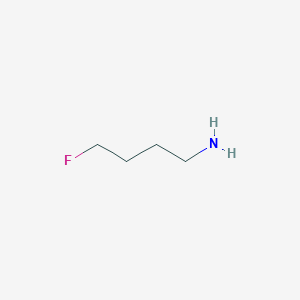

4-Fluorobutan-1-amine

説明

Contextual Significance of Fluorinated Amines in Contemporary Organic Chemistry

Fluorinated amines are pivotal intermediates in the synthesis of a wide range of functional molecules, from pharmaceuticals to agrochemicals. nih.govalfa-chemistry.com The presence of fluorine can lead to several advantageous modifications in a molecule's profile. For instance, the high electronegativity of fluorine can lower the basicity (pKa) of the amine group, which can be crucial for modulating the pharmacokinetic properties of a drug candidate. acs.orgnih.gov This modification can enhance metabolic stability by making the amine less susceptible to enzymatic degradation. alfa-chemistry.com

Furthermore, the introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes. chinesechemsoc.orgmdpi.com While fluorination of aromatic systems often increases lipophilicity, the effect on aliphatic chains like that in 4-Fluorobutan-1-amine can be more nuanced, sometimes even leading to decreased lipophilicity depending on the molecular context. mdpi.com This tunability allows chemists to fine-tune the properties of molecules for specific applications. The strategic placement of fluorine can also induce specific conformational preferences in a molecule, which can be critical for its interaction with biological targets. researchgate.net

The synthesis of fluorinated amines itself is an active area of research, with methods such as the hydrogenation reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes being prominent strategies. alfa-chemistry.com The development of efficient and selective methods for introducing fluorine into amine-containing molecules remains a key challenge and a driver of innovation in synthetic organic chemistry. nih.govnottingham.ac.uk

Evolution of Research Paradigms Pertaining to this compound and Related Structures

The research landscape for this compound and related fluorinated aliphatic amines has evolved significantly. Initially, research focused on the fundamental synthesis and characterization of these molecules. More recently, the focus has shifted towards their application as versatile building blocks in the creation of more complex and functionalized molecules.

For example, 4-Fluorobutylamine can be a starting material for the synthesis of more complex molecules like 1,3-bis(4-fluorobutyl)urea, which has potential applications in materials science and pharmaceuticals. ontosight.ai The synthesis of such derivatives often involves standard amine chemistry, such as reactions with phosgene (B1210022) or urea. ontosight.ai

Research has also delved into understanding the intricate effects of fluorine substitution on the properties of amines. Computational studies, such as those using the MNDO method, have been employed to calculate the relative enthalpies of proton transfer and homolytic bond strengths in molecules like 4-fluorobutylamine, providing insights into how the fluorine substituent influences basicity. cas.cz

The development of novel synthetic methodologies continues to shape the research paradigms. For instance, the Curtius rearrangement offers a pathway to amines from carboxylic acids via an acyl azide (B81097) intermediate, providing a versatile route for synthesizing various amine derivatives, including those with fluorine substituents. nih.gov Furthermore, advancements in catalysis, including photoredox catalysis, are enabling new ways to construct fluorinated cyclic amines, expanding the accessible chemical space for drug discovery and other applications. nottingham.ac.uk

The table below provides a summary of key properties and identifiers for this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| CAS Number | 372-92-9 sigmaaldrich.com | 286371-70-8 fluorochem.co.uk |

| Molecular Formula | C4H10FN uni.lu | C4H11ClFN smolecule.com |

| Molecular Weight | 91.13 g/mol sigmaaldrich.com | 127.59 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com | This compound;hydrochloride fluorochem.co.uk |

| InChI Key | CULGXMIWFKMPMB-UHFFFAOYSA-N sigmaaldrich.com | OEKMMJLZWHPSMP-UHFFFAOYSA-N fluorochem.co.uk |

Structure

3D Structure

特性

IUPAC Name |

4-fluorobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN/c5-3-1-2-4-6/h1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULGXMIWFKMPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Fluorobutan 1 Amine

Direct Fluorination Approaches to Butanamine Scaffolds

Direct fluorination of a pre-existing butanamine framework presents a conceptually straightforward route to 4-fluorobutan-1-amine. This can be accomplished using either electrophilic or nucleophilic fluorinating agents, each with its own set of advantages and challenges.

Electrophilic Fluorination Protocols

Electrophilic fluorination introduces a fluorine atom by reacting an electron-rich center with a reagent that delivers a formal "F+" equivalent. While direct C-H fluorination of unactivated alkanes is challenging, the nitrogen atom in butanamine can influence the reactivity of the alkyl chain. However, the amine functionality itself is susceptible to oxidation or reaction with electrophilic fluorinating agents. One notable reagent in this class is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Studies have shown the feasibility of direct fluorination of primary amines using Selectfluor™ in solvents like acetonitrile, dimethylformamide (DMF), or dimethylacetamide (DMA) to yield N-fluorinated products. rsc.org While this primarily targets the nitrogen atom, careful control of reaction conditions and substrate design could potentially lead to C-H fluorination, although this is not a well-established method for the synthesis of this compound.

| Reagent | Substrate | Solvent | Product(s) | Yield | Reference |

| Selectfluor™ | Primary Amines (e.g., Butylamine) | Acetonitrile, DMF, DMA | RNF2, RNHF | High | rsc.org |

Table 1: Representative Electrophilic Fluorination of Primary Amines.

Nucleophilic Fluorination Protocols

Nucleophilic fluorination involves the displacement of a suitable leaving group by a fluoride (B91410) anion. This is a more common and predictable approach for the synthesis of this compound. A typical strategy involves the use of a bifunctional butanamine derivative where the amino group is protected to prevent side reactions. For instance, N-(4-bromobutyl)phthalimide is a commercially available and suitable precursor. nbinno.comsigmaaldrich.com The phthalimide (B116566) group serves as an excellent protecting group for the primary amine. organic-chemistry.org The bromine atom can be displaced by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst in a polar aprotic solvent. Following the nucleophilic fluorination step, the phthalimide protecting group can be removed, typically by hydrazinolysis or other mild methods, to afford the desired this compound. organic-chemistry.org

| Precursor | Fluorinating Agent | Solvent | Intermediate | Deprotection Method | Final Product |

| N-(4-bromobutyl)phthalimide | KF or CsF | Polar aprotic (e.g., DMF) | N-(4-fluorobutyl)phthalimide | Hydrazinolysis | This compound |

Table 2: Nucleophilic Fluorination Approach via a Protected Butanamine Derivative.

Multistep Synthetic Sequences for Accessing this compound

Multistep syntheses offer greater flexibility and control over the introduction of the fluorine atom and the amine functionality. These routes often start from readily available precursors and build the target molecule through a series of well-established chemical transformations.

Synthesis via Fluorinated Butyl Precursors

An effective strategy involves starting with a molecule that already contains the C-F bond and subsequently introducing the amine group. A key precursor for this approach is 4-fluorobutan-1-ol. This fluorinated alcohol can be synthesized from precursors like 1,4-butanediol. nih.govrsc.orgchemicalbook.com The conversion of 4-fluorobutan-1-ol to this compound can be achieved through several methods. One common approach is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to an amine with inversion of configuration, although stereochemistry is not a factor in this specific case. scispace.comresearchgate.netresearchgate.netnih.govnih.gov This reaction typically involves treating the alcohol with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting N-(4-fluorobutyl)phthalimide can then be deprotected as described previously.

Alternatively, 4-fluorobutanoic acid, which can be derived from γ-butyrolactone, wikipedia.orggoogle.comscience.govresearchgate.net can be converted to the corresponding 4-fluorobutanoyl chloride. google.com This acid chloride can then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to generate the amine, or it can be converted to 4-fluorobutanamide followed by reduction to the amine using reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). organic-chemistry.orgorganic-chemistry.org

| Starting Material | Key Transformation(s) | Reagents | Intermediate(s) | Final Product |

| 4-Fluorobutan-1-ol | Mitsunobu Reaction, Deprotection | Phthalimide, PPh3, DEAD; Hydrazine | N-(4-fluorobutyl)phthalimide | This compound |

| 4-Fluorobutanoic Acid | Amide formation, Reduction | SOCl2, NH3; LiAlH4 or BH3 | 4-Fluorobutanamide | This compound |

Table 3: Multistep Synthesis from Fluorinated Butyl Precursors.

Synthesis via Butanamine Derivatization and Subsequent Fluorination

This approach involves starting with a butanamine derivative, protecting the amine functionality, introducing a fluorine atom onto the butyl chain, and finally deprotecting the amine. As mentioned in the nucleophilic fluorination section, protecting butan-1-amine as N-butylphthalimide allows for subsequent transformations on the alkyl chain. If a suitable leaving group is present at the 4-position of the protected butanamine, nucleophilic fluorination can be performed.

Alternatively, one could envision a strategy starting from 1-amino-4-butanol. The amino group would first be protected, for example, as a phthalimide or a carbamate. The hydroxyl group could then be converted into a good leaving group, such as a tosylate or mesylate, which is subsequently displaced by a fluoride ion. The final step would be the removal of the protecting group to yield this compound.

Catalytic Strategies in the Synthesis of this compound

The development of catalytic methods for C-H fluorination is a rapidly advancing area of research, offering the potential for more direct and efficient syntheses. While many current methods focus on the fluorination of activated C-H bonds (e.g., benzylic or allylic positions), there is growing interest in the selective fluorination of unactivated aliphatic C-H bonds.

Transition-metal catalysis, particularly with catalysts based on copper, has shown promise in C-H amination reactions. beilstein-journals.org While direct catalytic C-H fluorination at the terminal position of an alkyl chain remains a significant challenge, future developments in this area could provide a more atom-economical route to this compound. Manganese-catalyzed C-H fluorination has also been explored, though its application to drug-like molecules with heteroatoms can be challenging. scispace.com Copper-catalyzed electrochemical C-H fluorination is another emerging technique, although its regioselectivity for terminal positions on alkyl chains is not yet well-established. nih.govresearchgate.net Currently, there are no well-established, selective catalytic methods for the direct synthesis of this compound from butanamine via terminal C-H fluorination. Research in this area is ongoing and holds potential for future synthetic innovations.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity due to the well-defined nature of the catalytic species. One prominent strategy for synthesizing amines is the transition metal-catalyzed hydrosilylation of imines, amides, nitriles, or nitro compounds. rsc.org For the synthesis of this compound, this could involve the reduction of 4-fluorobutyronitrile or a related imine precursor.

Another relevant homogeneous catalytic method is the hydrofluorination of aziridines. Lewis base catalysts can be used to generate amine-HF reagents in situ from sources like benzoyl fluoride, enabling the ring-opening of aziridines to yield β-fluoroamines with high regio- and diastereoselectivity. organic-chemistry.orgorganic-chemistry.org While this produces a different substitution pattern, the principles are foundational for developing new routes to other fluoroamines. Photoredox catalysis has also emerged as a powerful tool for constructing complex fluorinated nitrogen heterocycles, demonstrating the versatility of modern homogeneous methods. nottingham.ac.uk

| Methodology | Catalyst Type | Precursor Type | Key Advantages |

|---|---|---|---|

| Hydrosilylation | Transition Metal Complexes (e.g., Fe, Co, Ni) | Imines, Amides, Nitriles | Mild reaction conditions, high functional group tolerance. rsc.org |

| Hydrofluorination | Lewis Bases | Aziridines | High regio- and diastereoselectivity, in-situ reagent generation. organic-chemistry.org |

| Photoredox Catalysis | Ruthenium or Iridium Complexes | Alkenyl/Alkynyl Amines | Radical-based cyclization, access to complex heterocycles. nottingham.ac.uk |

Heterogeneous Catalysis Applications

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which greatly simplifies catalyst separation and recycling, a key advantage for industrial processes. researchgate.net A primary application for synthesizing amines is the hydrogenation of nitro compounds, nitriles, or imines using a solid catalyst and hydrogen gas. alfa-chemistry.com

For the synthesis of this compound, a viable route is the catalytic hydrogenation of 4-fluorobutyronitrile or 1-fluoro-4-nitrobutane. This reaction is typically performed using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. alfa-chemistry.comnih.gov The choice of catalyst, solvent, temperature, and hydrogen pressure is critical for optimizing the reaction to achieve high yield and selectivity while preventing defluorination.

| Catalyst | Precursor Type | Typical Conditions | Key Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Nitro Compounds, Nitriles | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | High activity, widely used in industry. alfa-chemistry.com |

| Raney Nickel | Nitriles, Imines | H2 gas, often in alcoholic solvents | Cost-effective, high activity. |

| Platinum(IV) Oxide (Adam's catalyst) | Nitro Compounds, Nitriles | H2 gas, acidic or neutral conditions | Effective for a wide range of reductions. |

Stereoselective Synthesis of Enantiomerically Pure this compound Analogs

Many bioactive molecules are chiral, with only one enantiomer exhibiting the desired therapeutic effect. Therefore, the development of stereoselective synthetic methods is crucial. nih.gov For analogs of this compound that contain a stereocenter, obtaining enantiomerically pure forms can be achieved through methods based on chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Based Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com This strategy has been widely applied in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. nih.govwikipedia.org

For synthesizing a chiral analog of this compound, one could employ auxiliaries like Evans' oxazolidinones or pseudoephedrine. wikipedia.orgnih.gov For instance, an N-acylated oxazolidinone could undergo a diastereoselective alkylation with a fluorinated electrophile. Subsequent removal of the auxiliary would yield an enantiomerically enriched carboxylic acid, which could then be converted to the target amine. Another powerful reagent is tert-butanesulfinamide, which can be condensed with aldehydes or ketones to form N-sulfinyl imines that undergo highly diastereoselective additions. yale.edu

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, alkylations | Steric hindrance from substituents directs incoming reagents. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylation of amides | Forms a rigid chelated intermediate with the enolate. nih.gov |

| tert-Butanesulfinamide | Synthesis of chiral amines | Diastereoselective addition to N-sulfinyl imines. yale.edu |

| Camphorsultam | Michael additions, Claisen rearrangements | Provides high asymmetric induction through steric shielding. |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a highly efficient method for producing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. This approach avoids the need to install and remove an auxiliary. Key strategies include asymmetric hydrogenation, hydroformylation, and various C-C bond-forming reactions.

The synthesis of chiral fluoroamines can be achieved through the asymmetric reduction of a corresponding prochiral imine or enamine. This is often accomplished using transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands, such as chiral phosphines (e.g., BINAP). Organocatalysis, which uses small chiral organic molecules to catalyze reactions, also provides powerful methods for the asymmetric synthesis of fluorinated compounds. For example, chiral Brønsted acids or primary amines derived from cinchona alkaloids can catalyze asymmetric additions to create stereocenters with high enantioselectivity. researchgate.net

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. Key considerations include reaction conditions, purification methods, and reactor technology.

Modern approaches to process optimization often involve the use of automated systems and algorithms to explore a wide range of reaction parameters (e.g., temperature, pressure, flow rates, reactant ratios). nih.govrsc.org Bayesian optimization, for example, can efficiently identify optimal conditions by building a statistical model of the reaction performance. nih.gov

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for easier automation and integration of reaction and purification steps. nih.gov For heterogeneous catalytic reactions, such as the hydrogenation to produce this compound, packed-bed reactors are often used in flow systems. This setup allows the liquid and gas reactants to pass through a solid bed of the catalyst, enabling continuous production and simplifying catalyst handling. nih.gov Achieving a high throughput requires careful consideration of catalyst stability, potential leaching, and pressure drop across the reactor. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio of tubing |

| Safety | Large quantities of reagents handled at once | Small reaction volumes at any given time, better control. nih.gov |

| Scalability | Requires larger, specialized vessels ("scale-up") | Achieved by running longer or in parallel ("numbering-up"). nih.gov |

| Process Control | Parameters can vary within the vessel | Precise control over temperature, pressure, and residence time |

| Integration | Sequential, often with manual transfer | Easily integrated with in-line analysis and purification. nih.gov |

Mechanistic Investigations of Reactions Involving 4 Fluorobutan 1 Amine

Reactivity Profiles of the Primary Amine Functionality

The chemical behavior of 4-Fluorobutan-1-amine is largely dictated by the primary amine (-NH2) group. This functionality possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. libretexts.orgstudymind.co.uk

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, seeking and attacking electron-deficient centers, known as electrophiles. libretexts.orgmasterorganicchemistry.com This fundamental reactivity is the basis for the formation of a wide array of new covalent bonds. masterorganicchemistry.com The general equation for this electrophilic substitution at the nitrogen is:

R-NH₂ + E⁺ → [R-NH₂-E]⁺

Where R is the 4-fluorobutyl group and E⁺ represents a generic electrophile.

The nucleophilicity of the amine is a measure of its ability to donate this electron pair to an electrophile. libretexts.org Common electrophiles that react with primary amines include:

Alkyl halides (e.g., R'-X)

Carbonyl compounds (aldehydes and ketones)

Acid chlorides (e.g., R'-COCl)

Acid anhydrides (e.g., (R'-CO)₂O)

The reaction between an amine and an electrophile is a classic example of a nucleophile-electrophile interaction, which constitutes the vast majority of reactions in organic chemistry. masterorganicchemistry.com The rate and success of these reactions depend on the nucleophilicity of the amine, the electrophilicity of the reaction partner, and the reaction conditions. nih.gov

Amidation: One of the most significant reactions of primary amines is acylation, which leads to the formation of amides. britannica.com When this compound reacts with an acylating agent such as an acid chloride or an acid anhydride (B1165640), an N-(4-fluorobutyl)amide is formed. This is a nucleophilic addition-elimination reaction. studymind.co.uk For instance, the reaction with acetyl chloride would proceed as follows:

CH₃COCl + 2 F(CH₂)₄NH₂ → CH₃CONH(CH₂)₄F + [F(CH₂)₄NH₃]⁺Cl⁻

The reaction typically requires two equivalents of the amine, as one equivalent acts as a nucleophile while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

Alkylation: Primary amines can also undergo N-alkylation when treated with alkyl halides. libretexts.orgmsu.edu The reaction of this compound with an alkyl halide, such as methyl iodide, would yield a secondary amine.

CH₃I + 2 F(CH₂)₄NH₂ → F(CH₂)₄NHCH₃ + [F(CH₂)₄NH₃]⁺I⁻

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. msu.edu The secondary amine product is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. studymind.co.ukmsu.edu

Impact of the Fluorine Substituent on Amine Reactivity and Selectivity

The presence of a fluorine atom at the C4 position, although remote from the amine group, exerts a significant influence on the reactivity of the nitrogen atom through the carbon skeleton. semanticscholar.org

The primary electronic influence of the fluorine substituent in this compound is its strong negative inductive effect (-I). nih.gov Fluorine is the most electronegative element, causing it to withdraw electron density from the carbon atom to which it is attached. This effect is propagated along the sigma bonds of the butyl chain.

Cδ⁺⁺⁺⁺-N ← Cδ⁺⁺⁺ ← Cδ⁺⁺ ← Cδ⁺-F

This electron withdrawal reduces the electron density on the nitrogen atom of the amine group. A lower electron density on the nitrogen makes the lone pair less available for donation to a proton (decreasing basicity) or an electrophile (decreasing nucleophilicity). studymind.co.uk Consequently, this compound is expected to be a weaker base and a less potent nucleophile than its non-fluorinated counterpart, butan-1-amine.

While fluorine does possess a positive resonance (+R) or mesomeric effect due to its lone pairs, this effect requires a pi-system (like a double bond or aromatic ring) to be transmitted. nih.govquora.com In a saturated alkyl chain like that of this compound, the resonance effect is not operative, and the inductive effect is the dominant electronic factor.

| Property | Butan-1-amine | This compound | Rationale for Difference |

|---|---|---|---|

| Basicity (pKb) | 3.39 | Higher (Weaker Base) | The -I effect of fluorine withdraws electron density from the nitrogen, making the lone pair less available to accept a proton. |

| Nucleophilicity | Higher | Lower | Reduced electron density on the nitrogen atom decreases its ability to attack electrophilic centers. |

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In this compound, the C-F bond can influence the conformational preferences of the molecule, which in turn can affect reactivity. One relevant phenomenon is the gauche effect, where a conformation with adjacent electronegative substituents in a gauche (60°) relationship is often favored over the anti (180°) conformation. researchgate.net

The interaction between the antibonding orbital of the C-F bond (σ*C-F) and the filled orbitals of the rest of the molecule can influence the energy of different conformers and, consequently, the energy of transition states in its reactions. For example, the orientation of the C-F bond relative to the amine's lone pair in the transition state of a reaction could lead to stabilizing or destabilizing interactions, thereby influencing the reaction rate and selectivity. wikipedia.org Such effects are crucial for understanding the subtle differences in reactivity that cannot be explained by simple inductive effects alone.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The electronic effects of the fluorine substituent have a direct and quantifiable impact on the kinetics and thermodynamics of reactions involving this compound.

Reaction Kinetics: The rate of reaction for a nucleophile is directly related to its nucleophilicity. Due to the electron-withdrawing inductive effect of fluorine, this compound is a weaker nucleophile than butan-1-amine. This translates to slower reaction rates in nucleophilic substitution and addition reactions. For a given reaction with a standard electrophile, the rate constant (k) for this compound would be expected to be lower than that for butan-1-amine under identical conditions.

For example, in a study of the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various primary amines, it was established that electron-withdrawing groups on the amine decrease the rate of nucleophilic aromatic substitution. rsc.org Although this compound was not specifically tested, the principle directly applies. The activation energy (Ea) for reactions involving this compound would likely be higher than for butan-1-amine, reflecting the greater energy required for the less nucleophilic amine to attack an electrophile.

| Reaction Parameter | Comparison: Butan-1-amine vs. This compound | Reason |

|---|---|---|

| Rate Constant (k) | k(Butan-1-amine) > k(this compound) | Higher nucleophilicity of the non-fluorinated amine leads to a faster reaction. |

| Activation Energy (Ea) | Ea(Butan-1-amine) < Ea(this compound) | The less nucleophilic fluorinated amine requires more energy to reach the transition state. |

Rate Law Determinations

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. khanacademy.org It is determined experimentally and cannot be deduced from the stoichiometry of the reaction alone. khanacademy.org A common method for determining the rate law is the method of initial rates. youtube.com This involves measuring the initial rate of the reaction at different starting concentrations of the reactants. youtube.com

For a hypothetical reaction of this compound, for instance, a nucleophilic substitution with an alkyl halide (R-X), the rate law would be in the form:

Rate = k[this compound]m[R-X]n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. photophysics.com By systematically varying the initial concentrations of this compound and the alkyl halide and observing the effect on the initial reaction rate, the values of m, n, and k can be determined. photophysics.comkhanacademy.org

Hypothetical Data for Rate Law Determination

The following table is a generalized example to illustrate the process of determining a rate law, as specific experimental data for this compound is not available.

| Experiment | Initial [this compound] (M) | Initial [R-X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |

Equilibrium Constant Analysis

The equilibrium constant (Keq) provides information about the extent to which a reaction will proceed to completion when it reaches a state of dynamic equilibrium. For reactions involving this compound, such as nucleophilic substitution or acid-base reactions, the position of the equilibrium is crucial.

In a potential nucleophilic substitution reaction where this compound acts as a nucleophile, the equilibrium would be influenced by the nature of the leaving group on the electrophile and the solvent. viu.ca A better leaving group will shift the equilibrium towards the products. uci.edu

As a primary amine, this compound can also participate in acid-base equilibria, where it acts as a base to accept a proton:

F(CH₂)₄NH₂ + H₂O ⇌ F(CH₂)₄NH₃⁺ + OH⁻

The equilibrium constant for this reaction is the base dissociation constant (Kb), which is a measure of the amine's basicity. The presence of the electron-withdrawing fluorine atom would be expected to decrease the basicity of the amine compared to butan-1-amine, thus affecting the equilibrium position. However, specific thermodynamic data for the equilibrium constants of reactions involving this compound are not readily found in the surveyed literature.

Elucidation of Reaction Intermediates and Transition States

Understanding a reaction mechanism requires the identification of any transient species, such as reaction intermediates, and the characterization of transition states, which are high-energy species that exist for a fleeting moment as reactants are converted into products. praiseworthyprize.org

Spectroscopic Probing of Intermediates

Various spectroscopic techniques are invaluable for detecting and characterizing reaction intermediates, which are often present in low concentrations and have short lifetimes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C and 15N NMR can be used to follow the course of a reaction and identify the formation of new species. nih.govresearchgate.net In reactions of amines, changes in the chemical shift of the carbon atoms adjacent to the nitrogen, as well as the nitrogen atom itself, can provide evidence for the formation of intermediates. nih.govpressbooks.pub

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) are highly sensitive for detecting charged intermediates in a reaction mixture. acs.org This can be particularly useful for studying reactions that proceed through cationic or anionic intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and is useful for monitoring the disappearance of reactants and the appearance of products. The N-H stretching vibrations of primary amines (around 3300-3500 cm⁻¹) can be monitored to follow their consumption in a reaction. pressbooks.pub

For example, in studies of enzyme-catalyzed reactions involving amines, NMR spectroscopy has been successfully used to identify the products and intermediates formed during the reaction. nih.govresearchgate.net While these techniques are applicable to the study of this compound reactions, specific spectroscopic evidence for its reaction intermediates is not available in the reviewed literature.

Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for elucidating the structures of transient species that are difficult to observe experimentally. digitellinc.com

Potential Energy Surface (PES) Mapping: By calculating the energy of the reacting system at various geometries, a potential energy surface can be mapped out. sciforum.netacs.org This allows for the identification of energy minima corresponding to reactants, products, and intermediates, as well as the saddle points corresponding to transition states. acs.org

Transition State Searching: Algorithms can be used to locate the exact geometry of a transition state. github.ioblogspot.com Once found, frequency calculations can confirm that it is a true transition state (characterized by a single imaginary frequency). blogspot.com

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key factor in determining the reaction rate. github.io

For example, Density Functional Theory (DFT) calculations are commonly used to model the reaction pathways of nucleophilic substitution reactions (SN2), providing insights into the structure of the transition state and the influence of substituents on the reaction barrier. praiseworthyprize.orgsciforum.netresearchgate.net Such computational methods could be applied to reactions of this compound to predict its reactivity and preferred reaction pathways. However, specific computational studies focusing on the reaction mechanisms of this compound were not identified in the literature search.

Advanced Analytical Techniques in the Research and Characterization of 4 Fluorobutan 1 Amine and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment (Beyond Basic Identification)

Spectroscopy is a cornerstone in the characterization of 4-fluorobutan-1-amine. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce detailed structural information, confirm functional groups, and analyze fragmentation pathways, which are essential for both routine analysis and novel research.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular framework, electronic environment of nuclei, and connectivity between atoms.

In mechanistic studies, NMR can be used to track the transformation of reactants into products, identify transient intermediates, and determine reaction kinetics. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and wide chemical shift range make it an excellent probe for monitoring reactions involving fluorinated compounds. nih.govscholaris.ca Changes in the ¹⁹F chemical shift and coupling constants can signal alterations in the chemical environment of the fluorine atom, providing insights into reaction pathways.

For stereochemical assignment, particularly in chiral derivatives of this compound, NMR in conjunction with chiral solvating agents (CSAs) is a powerful method. researchgate.net The CSA forms diastereomeric complexes with the enantiomers of the chiral amine, leading to separate, distinguishable signals in the NMR spectrum. researchgate.net This allows for the determination of enantiomeric excess and absolute configuration. researchgate.netresearchgate.net Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can also be valuable, as they identify atoms that are close in space, which is crucial for assigning stereochemistry in both cyclic and acyclic systems. sci-hub.st

Below is a table of predicted NMR data for this compound, which is fundamental for its structural verification.

| Nucleus | Atom Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted J-Coupling (Hz) |

| ¹H | H-1 (-CH₂N) | ~2.7 | Triplet | J(H-1, H-2) ≈ 7 |

| H-2 (-CH₂-) | ~1.6 | Multiplet | ||

| H-3 (-CH₂-) | ~1.8 | Multiplet | ||

| H-4 (-CH₂F) | ~4.5 | Doublet of Triplets | J(H-4, F) ≈ 47, J(H-4, H-3) ≈ 6 | |

| -NH₂ | Variable | Singlet (broad) | ||

| ¹³C | C-1 (-CH₂N) | ~41 | ||

| C-2 (-CH₂-) | ~30 | Doublet | J(C-2, F) ≈ 20 | |

| C-3 (-CH₂-) | ~28 | Doublet | J(C-3, F) ≈ 5 | |

| C-4 (-CH₂F) | ~83 | Doublet | J(C-4, F) ≈ 165 | |

| ¹⁹F | F-4 | ~-218 | Triplet of Triplets | J(F, H-4) ≈ 47, J(F, H-3) ≈ 25 |

| Data is predicted based on standard chemical shift values and coupling constants for similar structural motifs. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. triprinceton.org These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.commt.comphotothermal.com

For this compound, IR spectroscopy is particularly sensitive to polar bonds and is effective for identifying the N-H stretches of the amine group and the C-F stretch. photothermal.com Raman spectroscopy, conversely, is more sensitive to non-polar, symmetric bonds and can provide clear signals for the C-C and C-H bonds of the butyl backbone. triprinceton.org The combined use of both techniques provides a more complete vibrational profile of the molecule. triprinceton.org

The table below lists the characteristic vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Bond | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amine | N-H | Symmetric/Asymmetric Stretch | 3300-3500 (two bands) | Weak |

| N-H | Scissoring Bend | 1590-1650 | Weak | |

| Alkyl | C-H | Stretch | 2850-2960 | Strong |

| Fluoroalkane | C-F | Stretch | 1000-1400 | Moderate |

| Amine | C-N | Stretch | 1020-1250 | Moderate |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. nih.gov

Fragmentation analysis, typically using electron ionization (EI), involves bombarding the molecule with electrons, causing it to ionize and break apart into characteristic fragment ions. The fragmentation of halogenated organic compounds often involves the loss of the halogen atom or a hydrogen halide. aip.orgresearchgate.net For this compound, key fragmentation pathways would include the loss of a fluorine radical, cleavage of the C-C bonds (alpha-cleavage next to the nitrogen is particularly favorable), and the formation of various alkyl and amine-containing cations. Understanding these pathways is crucial for confirming the structure of the parent molecule and identifying related impurities. researchgate.net

Isotopic labeling studies, where atoms like ²H (deuterium) or ¹³C are incorporated into the molecule, can be effectively analyzed with MS. By comparing the mass spectra of labeled and unlabeled compounds, researchers can trace the pathways of atoms through chemical reactions, providing deep mechanistic insights. nih.gov

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 91 | [C₄H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 72 | [C₄H₁₀N]⁺ | Loss of F• |

| 30 | [CH₄N]⁺ | Alpha-cleavage at C1-C2 bond |

| This table presents a simplified prediction of the primary fragmentation patterns for this compound under electron ionization. |

Chromatographic Separation and Quantification Methodologies for Research Purposes

Chromatography is essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. waters.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. nih.gov

This technique is highly effective for determining the purity of a this compound sample by separating it from starting materials, byproducts, or degradation products. nih.gov For instance, GC-MS can detect and quantify volatile impurities such as residual solvents or related alkyl fluorides. Due to the basic nature of amines, which can lead to poor peak shape and column adsorption, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is sometimes employed to create more volatile and less polar derivatives suitable for GC analysis. h-brs.de

| Parameter | Typical Condition | Purpose |

| Column | DB-5ms or similar non-polar to mid-polar capillary column | Separation of volatile amines and related impurities. |

| Injector Temp. | 250 °C | Ensure complete vaporization of the sample. |

| Oven Program | Initial temp 50-70°C, ramp to 250-280°C | Separate components based on boiling point. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Detector | Mass Spectrometer (EI mode) | Identification and quantification of separated peaks. |

| This table outlines typical GC-MS parameters for the analysis of volatile amines. |

High-performance liquid chromatography (HPLC) is suited for the separation and quantification of non-volatile or thermally sensitive derivatives of this compound. nih.govmdpi.com Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. nih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for analyzing a wide range of organic molecules. mdpi.com

A critical application of HPLC in this context is the determination of enantiomeric purity for chiral derivatives of this compound. This is accomplished using chiral stationary phases (CSPs), which contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. yakhak.org Polysaccharide-based and cyclofructan-based CSPs have shown high success rates in separating the enantiomers of various primary amines. mdpi.comnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol, is crucial for achieving optimal separation. yakhak.org

| Parameter | Typical Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Chiralpak IA, Larihc CF6-P) | Enantiomeric separation. |

| Mobile Phase | Heptane/Ethanol or Acetonitrile/Methanol with additives (e.g., TEA) | Elution and differential interaction with the CSP. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Control retention time and resolution. |

| Detector | UV-Vis or Diode Array Detector (DAD) | Detection of analytes. Derivatization may be needed if the analyte lacks a chromophore. |

| This table describes typical HPLC conditions for the enantiomeric separation of chiral amines. |

Elemental Analysis and Microanalytical Techniques for Stoichiometric Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. For fluorinated compounds such as this compound and its derivatives, this analytical method is crucial for confirming the empirical formula and ensuring the stoichiometric integrity of the synthesized compound. The process, often referred to as combustion analysis or CHN analysis (Carbon, Hydrogen, and Nitrogen), allows for the quantitative determination of the mass percentages of these key elements.

The validation of the elemental composition of this compound is achieved by comparing the experimentally determined mass percentages of carbon, hydrogen, and nitrogen with the theoretical values calculated from its molecular formula, C₄H₁₀FN. The theoretical composition is as follows:

Carbon (C): 52.72%

Hydrogen (H): 11.06%

Nitrogen (N): 15.37%

Fluorine (F): 20.85%

Modern elemental analyzers perform this analysis through a process of dynamic flash combustion. A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.

The combustion products are then passed through a series of traps and columns to separate them, and their quantities are measured by a thermal conductivity detector. The instrument's software then calculates the mass percentages of each element in the original sample.

A significant challenge in the elemental analysis of organofluorine compounds is the high reactivity of fluorine and the formation of corrosive combustion products, such as hydrogen fluoride (B91410) (HF). These products can interfere with the analysis and damage the instrument. To mitigate this, specialized reagents are often incorporated into the combustion tube. For instance, magnesium oxide is frequently used to trap the fluorine as magnesium fluoride, preventing it from interfering with the detection of other elements.

The accuracy of elemental analysis is paramount, with acceptable results for publication in scientific literature typically requiring the experimentally found values to be within ±0.4% of the theoretical values. This level of precision confirms the purity of the sample and validates its proposed molecular formula.

| Compound | Molecular Formula | Element | Theoretical (%) | Found (%) |

|---|---|---|---|---|

| This compound (Hypothetical Data) | C₄H₁₀FN | C | 52.72 | 52.68 |

| H | 11.06 | 11.10 | ||

| N | 15.37 | 15.31 | ||

| 4-Fluorobenzylamine | C₇H₈FN | C | 67.18 | 67.21 |

| H | 6.44 | 6.48 | ||

| N | 11.19 | 11.15 |

Theoretical and Computational Chemistry Studies of 4 Fluorobutan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 4-fluorobutan-1-amine, these calculations would typically be performed using ab initio methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.

Molecular Orbital Analysis

A molecular orbital (MO) analysis for this compound would describe the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for determining the molecule's reactivity.

HOMO: For an amine like this compound, the HOMO is expected to be primarily localized on the nitrogen atom of the amine group, specifically on its lone pair of electrons. This high-energy orbital signifies that the amine group is the primary site for nucleophilic attack.

LUMO: The LUMO is anticipated to be distributed along the C-F bond, specifically as an antibonding σ* orbital. The high electronegativity of the fluorine atom lowers the energy of this orbital, making the carbon atom attached to fluorine (C4) an electrophilic site, susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Implication for Reactivity |

| HOMO | Lone pair of the Nitrogen atom | Nucleophilic center |

| LUMO | σ* antibonding orbital of the C-F bond | Electrophilic center at C4 |

| HOMO-LUMO Gap | Moderate | Influences overall chemical stability |

Charge Distribution and Electrostatic Potential Maps

Charge distribution analysis reveals how electron density is spread across the molecule. An electrostatic potential (ESP) map visually represents this distribution, with different colors indicating regions of varying electron density.

Red Regions (Negative Potential): The most electron-rich areas are expected around the highly electronegative fluorine atom and the nitrogen atom of the amine group due to their lone pairs of electrons. These regions are indicative of sites that are attractive to electrophiles.

Blue Regions (Positive Potential): Electron-deficient areas are predicted to be located around the hydrogen atoms of the amine group and the carbon atom bonded to fluorine. These sites are susceptible to attack by nucleophiles.

The ESP map would illustrate the molecule's polarity, with a significant dipole moment arising from the electron-withdrawing fluorine atom and the electron-donating amine group.

Conformational Analysis and Intramolecular Interactions

The flexibility of the butane (B89635) chain in this compound allows for various spatial arrangements or conformations.

Rotational Barriers and Conformational Equilibria

Rotation around the C-C single bonds of the butyl chain leads to different conformers, such as anti and gauche arrangements. The relative energies of these conformers and the energy barriers for interconversion (rotational barriers) can be calculated using computational methods.

The most stable conformer is likely to be an extended (all-anti) conformation to minimize steric hindrance between the terminal fluorine and amine groups.

Gauche conformers, where the functional groups are closer in space, would be higher in energy. The energy difference between the anti and gauche conformers determines their relative populations at equilibrium.

Rotational barriers are the energy required to move from one staggered conformation to another through an eclipsed transition state. These barriers are influenced by both steric and electronic effects.

Non-Covalent Interactions Involving Fluorine and Amine Moieties

In certain conformations, intramolecular non-covalent interactions can play a significant role in stabilizing the structure.

Hydrogen Bonding: A key interaction that could occur in gauche conformers is an intramolecular hydrogen bond between the hydrogen atoms of the amine group (as donors) and the electronegative fluorine atom (as an acceptor). This N-H···F interaction, although generally weak, could stabilize specific folded conformations.

Dipole-Dipole Interactions: The C-F and C-N bonds both possess significant dipole moments. The alignment of these dipoles in different conformers will influence their relative stability.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopic Parameters

DFT is a versatile computational tool used to predict a wide range of molecular properties.

Spectroscopic Parameters: DFT can be used to predict various spectroscopic data, which can then be compared with experimental results for structure validation.

Vibrational Frequencies: Calculation of the vibrational frequencies (IR and Raman spectra) can help in identifying characteristic bond stretches and bends, such as the C-F stretch and N-H stretches.

NMR Chemical Shifts: Theoretical prediction of 1H, 13C, 15N, and 19F NMR chemical shifts can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.

Table 2: Predicted Spectroscopic Parameters for this compound using DFT

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) Spectroscopy | Characteristic C-F stretching frequency, N-H stretching and bending vibrations. |

| 1H NMR Spectroscopy | Distinct signals for protons on each carbon, with splitting patterns influenced by adjacent protons and fluorine. |

| 13C NMR Spectroscopy | Four distinct carbon signals, with the C4 signal significantly affected by the attached fluorine (splitting due to C-F coupling). |

| 19F NMR Spectroscopy | A single signal, likely a triplet of triplets due to coupling with adjacent protons. |

Prediction of pKa and Basicity

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic properties of a molecule, such as its solubility, permeability, and binding affinity. nih.gov Computational chemistry offers powerful tools for predicting pKa values, which is particularly useful when experimental data is unavailable. nih.govkyushu-u.ac.jp These methods range from high-level quantum mechanical (QM) calculations to more rapid approaches combining semi-empirical methods with machine learning. optibrium.comoptibrium.com

For this compound, the primary factor influencing its basicity is the strong electron-withdrawing inductive effect of the fluorine atom. nih.gov This effect reduces the electron density on the nitrogen atom of the amine group, thereby decreasing its ability to accept a proton. Consequently, the pKa of this compound is expected to be lower than that of its non-fluorinated counterpart, butan-1-amine. The prediction of this value can be approached through several computational strategies.

High-accuracy methods often employ quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a continuum solvation model like the Polarizable Continuum Model (PCM) to account for solvent effects. kyushu-u.ac.jpresearchgate.net The process involves calculating the Gibbs free energy change for the protonation reaction in the solvent phase. kyushu-u.ac.jp However, the computational cost of these high-level methods can be significant. optibrium.com

To address this, quantitative structure-property relationship (QSPR) models and machine learning approaches have been developed. optibrium.comresearchgate.net These methods use descriptors derived from the molecular structure, sometimes in combination with lower-cost semi-empirical QM calculations (like PM6 or AM1), to build predictive models trained on large datasets of experimentally determined pKa values. optibrium.comblogspot.com Such models have demonstrated excellent accuracy, with root-mean-square errors (RMSE) often in the range of 0.7 to 1.0 log units, which is comparable to more computationally intensive DFT methods. optibrium.comoptibrium.com

Table 1: Common Computational Approaches for pKa Prediction

| Method | Description | Typical Accuracy (RMSE) | Reference |

|---|---|---|---|

| Quantum Mechanics (QM) | Uses electronic structure theory (e.g., DFT) with a solvation model (e.g., PCM/SMD) to calculate the free energy of protonation. | 0.5 - 0.7 pKa units (with corrections) | rowansci.comnih.gov |

| QM + Machine Learning | Combines descriptors from semi-empirical QM calculations with machine learning algorithms to predict pKa based on a training dataset. | 0.7 - 1.0 pKa units | optibrium.com |

| QSPR/Empirical | Relies on structural descriptors and statistical models (e.g., PROPKA for proteins) to estimate pKa based on correlations with known compounds. | Variable, can be highly accurate for specific compound classes. | nih.govkyushu-u.ac.jp |

Simulation of NMR and IR Spectra for Assignment and Verification

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for verifying molecular structures and assigning experimental signals. acs.orgnih.gov These theoretical spectra are typically generated using quantum chemical calculations, most commonly Density Functional Theory (DFT). acs.orgresearchgate.net

Infrared (IR) Spectroscopy Simulation: Theoretical IR spectra are obtained by performing a vibrational frequency analysis on the optimized geometry of the molecule. acs.org This normal-mode analysis calculates the frequencies and intensities of the fundamental vibrational modes. diva-portal.org For this compound, key vibrational modes would include N-H stretching, C-H stretching, CH₂ bending, and the characteristic C-F stretching. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov

The simulated spectrum for this compound would be expected to show:

N-H stretching: Typically in the 3300-3500 cm⁻¹ region.

C-H stretching: Strong absorptions from the alkyl chain just below 3000 cm⁻¹. orgchemboulder.com

CH₂ bending (scissoring): Around 1450-1470 cm⁻¹. orgchemboulder.com

C-F stretching: A strong absorption band in the 1000-1100 cm⁻¹ range, which is highly characteristic of monofluorinated alkanes. libretexts.org

C-N stretching: Typically found in the 1000-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: Predicting NMR spectra involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in DFT calculations for this purpose. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, a simulated ¹H NMR spectrum would predict the chemical shifts and coupling constants for the protons on each carbon. The ¹³C NMR simulation would predict the chemical shifts for the four distinct carbon atoms, with the carbon bonded to fluorine (C4) and the carbon bonded to the amine group (C1) showing the most significant downfield shifts due to the electronegativity of the heteroatoms. Furthermore, ¹⁹F NMR simulation is particularly relevant, and spin-spin coupling between fluorine and adjacent protons (²JFH and ³JFH) would be a key feature for structural confirmation. libretexts.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Approximate Region | Reference |

|---|---|---|---|

| IR | N-H Stretch | 3300-3500 cm⁻¹ | General IR Tables |

| IR | C-H Stretch | 2850-3000 cm⁻¹ | orgchemboulder.com |

| IR | C-F Stretch | 1000-1100 cm⁻¹ | libretexts.org |

| ¹H NMR | -CH₂(NH₂) | δ 2.7-2.9 ppm | General NMR Principles |

| ¹H NMR | -CH₂(F) | δ 4.4-4.6 ppm | General NMR Principles |

| ¹³C NMR | -C(NH₂) | δ 40-45 ppm | General NMR Principles |

| ¹³C NMR | -C(F) | δ 80-85 ppm | General NMR Principles |

Molecular Dynamics Simulations for Solvent Effects and Solvation Properties

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules and their interactions with the surrounding environment at an atomic level. nih.gov For this compound, MD simulations can offer deep insights into its solvation properties and the influence of different solvents on its conformational flexibility and intermolecular interactions. ulisboa.ptnih.gov

An MD simulation begins by defining a simulation box containing the solute (this compound) and a large number of solvent molecules (e.g., water, methanol, or a nonpolar solvent). ulisboa.pt The interactions between all atoms are described by a force field, a set of parameters and equations that define the potential energy of the system. nih.gov By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over time, revealing how the solute and solvent molecules move, interact, and arrange themselves. ulisboa.pt

Key properties that can be investigated through MD simulations include:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized using radial distribution functions (RDFs). For this compound in water, RDFs would likely show a high probability of finding water molecules near the polar amine group, forming hydrogen bonds. researchgate.net The fluorinated alkyl tail, being more hydrophobic, would exhibit different solvation characteristics.

Solvent Effects on Conformation: The flexibility of the butyl chain can be influenced by the solvent. Simulations can track dihedral angle distributions to determine the preferred conformations (e.g., gauche vs. anti) in different environments.

Hydrogen Bonding Dynamics: MD simulations can quantify the number and lifetime of hydrogen bonds between the amine group of this compound and protic solvent molecules like water. researchgate.net This is crucial for understanding its solubility and interaction profile.

Thermodynamics of Solvation: Advanced simulation techniques can be used to calculate the solvation free energy, which is the free energy change associated with transferring the molecule from a vacuum to the solvent. nih.gov This provides a theoretical measure of solubility and partitioning behavior.

Studies on similar fluorinated and amino compounds show that the interplay between the polar head group and the potentially hydrophobic fluorinated tail governs their behavior at interfaces and in solution. nih.govrsc.orgresearchgate.net MD simulations are essential for elucidating these complex, dynamic interactions that are difficult to probe experimentally. mdpi.com

Ab Initio Studies of Reaction Pathways and Transition States

Ab initio (from first principles) computational methods, particularly those based on quantum mechanics, are fundamental for investigating the mechanisms of chemical reactions. smu.edu These studies allow for the detailed exploration of potential energy surfaces, the identification of reaction intermediates, and the characterization of transition states (TS), which are the energetic barriers that control reaction rates. researchgate.netacs.org

For this compound, the amine group is the primary site of reactivity, capable of acting as a nucleophile. Ab initio calculations can be used to model various reactions, such as nucleophilic substitution or addition reactions. The general workflow for studying a reaction mechanism involves several steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations. smu.edu

Transition State Search: Locating the TS, a first-order saddle point on the potential energy surface, is a critical and often challenging step. joaquinbarroso.com Several algorithms are employed for this, such as the Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2 and QST3 in the Gaussian software package) or methods that involve scanning a reaction coordinate and then optimizing to the saddle point. youtube.comgithub.io

Frequency Calculation: A vibrational frequency analysis is performed on all optimized structures. For a stable molecule (reactant, product, intermediate), all calculated frequencies will be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). joaquinbarroso.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the minimum energy path downhill from the transition state. This confirms that the located TS correctly connects the desired reactants and products. smu.edugithub.io

Table 3: Common Methods for Transition State (TS) Searching

| Method | Input Required | Description | Reference |

|---|---|---|---|

| QST2 | Reactant and Product Structures | Uses a linear synchronous transit algorithm to generate an initial guess for the TS, which is then optimized. Atom numbering must be consistent. | joaquinbarroso.comgithub.io |

| QST3 | Reactant, Product, and TS Guess Structures | Similar to QST2 but uses a user-provided guess for the TS structure to guide the search along a quadratic synchronous transit path. | youtube.comgithub.io |

| Berny Optimization (opt=ts) | TS Guess Structure | A local search method that attempts to find a saddle point starting from a good initial guess of the transition state geometry. | youtube.com |

| Potential Energy Scan | Reactant/Product Structure | The geometry is systematically changed along a defined coordinate (e.g., a bond distance) to map the energy profile and locate an approximate maximum, which is then used as a TS guess. | github.io |

Applications of 4 Fluorobutan 1 Amine As a Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Fluorinated Heterocyclic Compounds

The presence of both a nucleophilic amine and an alkyl fluoride (B91410) in 4-fluorobutan-1-amine makes it a valuable precursor for the synthesis of fluorinated nitrogen-containing heterocycles. These structural motifs are of significant interest in medicinal chemistry due to the often-favorable effects of fluorine incorporation on the pharmacological properties of a molecule.

Fluorinated pyrrolidines and piperidines are important scaffolds in drug discovery. scientificupdate.com The introduction of fluorine can influence the basicity of the nitrogen atom, which in turn can affect a molecule's binding affinity and pharmacokinetic profile. scientificupdate.com While direct cyclization of this compound to form a fluorinated pyrrolidine (B122466) is a conceptually straightforward approach, literature primarily details the synthesis of these heterocycles through various other synthetic strategies. These methods often involve the use of fluorinated building blocks in multi-step sequences. For instance, the synthesis of fluorinated piperidines has been achieved through dearomatization-hydrogenation of fluoropyridine precursors and fluoro-Prins cyclization. nih.govnih.gov

The synthesis of pyrrolidine rings is a well-established area of organic chemistry with numerous methods available, including asymmetric lithiation of N-Boc pyrrolidine and organocatalytic approaches. researchgate.net The incorporation of fluorine into these rings can be achieved by using fluorinated starting materials or by introducing fluorine at a later stage of the synthesis.

Beyond five- and six-membered rings, this compound can theoretically be employed in the synthesis of other nitrogen-containing heterocycles. The general reactivity of the primary amine allows for its participation in a wide range of cyclization reactions. For example, four-membered nitrogen-containing heterocycles like β-lactams and azetidines are valuable building blocks for biologically active compounds. nih.gov The synthesis of various N-heterocycles is a broad field with numerous established methods. organic-chemistry.org

The synthesis of fluorinated nitrogen heterocycles is an active area of research, with methods being developed for the introduction of fluorine and fluorinated groups into these ring systems. nih.gov For example, the reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes can lead to the formation of indolo-triazolo-pyridazinethiones, demonstrating a complex heterocyclic synthesis. nih.gov

Role in the Construction of Functionalized Organic Molecules

The primary amine functionality of this compound allows for its ready incorporation into larger molecules through common bond-forming reactions.

The reaction of the primary amine of this compound with carboxylic acids or their activated derivatives is a straightforward method for the formation of amides. Amide bond formation is a cornerstone of organic synthesis, often facilitated by coupling reagents to activate the carboxylic acid. luxembourg-bio.com A general procedure for amide synthesis involves the direct condensation of carboxylic acids and amines in the presence of a catalyst like TiCl4. nih.gov

Similarly, urethanes can be synthesized by reacting this compound with isocyanates or other carbonyl compounds. The synthesis of polyurethanes, for example, is a major industrial process. nih.gov The formation of the urethane linkage can be catalyzed by various organic acids or bases. mdpi.comnih.gov Isocyanate-free methods for urethane synthesis are also being developed. rsc.org

Table 1: Examples of Amide and Urethane Forming Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Carboxylic Acid | Amide |

| This compound | Acyl Chloride | Amide |

| This compound | Isocyanate | Urethane |

| This compound | Chloroformate | Urethane |

Chiral amines are crucial components in the synthesis of ligands for asymmetric catalysis. These ligands, when complexed with a metal, can catalyze reactions to produce one enantiomer of a product in excess. This compound, being a chiral molecule if synthesized in an enantiomerically pure form, or used as a racemic mixture in the synthesis of diastereomeric ligands, can be a precursor to such ligands. For example, chiral bidentate aminophosphine ligands have been synthesized from enantiopure amines. rsc.org Chiral ligands based on imidazolidin-4-one derivatives have also been developed and used in asymmetric Henry reactions. nih.gov

Furthermore, chiral amines themselves can act as organocatalysts, obviating the need for a metal. The development of chiral organocatalysts is a significant area of modern organic synthesis. Chiral aminoalcohols and squaric acid amides have been studied as ligands in asymmetric borane (B79455) reduction of ketones. nih.gov

Precursor in Medicinal Chemistry Target Synthesis

This compound is a valuable building block in medicinal chemistry for the synthesis of potential drug candidates. The incorporation of fluorine into drug molecules can have profound effects on their properties, including metabolic stability, bioavailability, and binding affinity. nih.gov The synthetic methodologies discussed above, such as the formation of heterocyclic rings, amides, and urethanes, are all directly applicable to the synthesis of complex molecules targeted for medicinal applications.

The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov The synthesis of fluorinated nitrogen heterocycles, in particular, is a key area of interest. For example, fluorinated piperidines have been incorporated into calcitonin gene-related peptide (CGRP) receptor antagonists. scientificupdate.com The synthesis of chiral amines is also a critical aspect of pharmaceutical manufacturing, with biocatalytic methods being developed for their efficient and environmentally friendly production. researchgate.net

Introduction of Fluorine and Amine Functionalities into Scaffolds

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug discovery and materials science. scripps.edunih.gov The fluorine atom can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. scripps.edunih.gov this compound provides a direct route to introduce a short, fluorinated alkyl chain alongside a versatile primary amine.

The primary amine group is a nucleophilic handle that can readily participate in a variety of well-established chemical reactions. This allows for the covalent attachment of the 4-fluorobutyl moiety to a larger molecular scaffold. For instance, it can react with carboxylic acids or their derivatives to form stable amide bonds, with aldehydes or ketones via reductive amination to form secondary amines, or with sulfonyl chlorides to yield sulfonamides. This versatility makes it a valuable reagent for chemists seeking to systematically modify molecular structures. The introduction of fluorine via such building blocks is often a preferred strategy in the synthesis of fluorinated compounds. beilstein-journals.orgnih.gov

Development of Novel Synthetic Routes to Bioactive Analogs

A key objective in medicinal chemistry is the synthesis of analogs—molecules that are structurally similar to a known bioactive compound—to explore structure-activity relationships (SAR) and optimize therapeutic properties. This compound is an ideal tool for this purpose. By replacing a non-fluorinated alkylamine fragment in a parent molecule with the 4-fluorobutylamino group, researchers can generate novel analogs with potentially improved pharmacological profiles. nih.gov

This approach allows for a targeted modification, where the primary change is the introduction of a fluorine atom at a specific position distal to the point of attachment. This can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism or can modulate the molecule's interaction with its biological target. scripps.edunih.gov The development of such bioactive libraries is a cornerstone of modern drug discovery. enamine.net

Table 2: Illustrative Reactions for Introducing the 4-Fluorobutylamino Moiety

| Reactant Functional Group | Product Functional Group | Reaction Type | Significance |

| Carboxylic Acid (R-COOH) | Amide (R-CONH-(CH₂)₄-F) | Amidation | Forms a stable, neutral linkage common in pharmaceuticals. |

| Aldehyde (R-CHO) | Secondary Amine (R-CH₂-NH-(CH₂)₄-F) | Reductive Amination | Creates a flexible, basic linkage. |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-(CH₂)₄-F) | Sulfonylation | Introduces a key functional group found in many drug classes. |

| Isocyanate (R-NCO) | Urea (R-NHCONH-(CH₂)₄-F) | Addition | Forms a hydrogen-bond donating and accepting group. |

Application in Materials Science

The utility of this compound extends beyond pharmaceuticals into materials science, where its chemical reactivity is harnessed to create functional polymers and modify surfaces. The focus here is on the chemical transformations it enables, rather than the intrinsic properties of the resulting materials.

Polymerization Initiators or Monomers

Primary amines are effective initiators for certain types of polymerization, most notably the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, and N-carboxyanhydrides. mdpi.comresearchgate.netvot.pl The polymerization process is initiated by the nucleophilic attack of the amine on the monomer, which opens the ring and begins the chain growth. mdpi.comvot.pl

Using this compound as an initiator results in a polymer chain that has a 4-fluorobutyl group at one end. This end-group functionalization can be a powerful method to impart specific properties to the resulting polymer. For instance, the fluorinated end-group can influence the polymer's surface activity or self-assembly behavior. The efficiency of such amine-initiated polymerizations can often be enhanced with the use of a co-catalyst, such as tin(II) octoate. vot.pl

Table 3: Role of Amines in Ring-Opening Polymerization (ROP)

| Monomer Type | Polymerization Type | Role of this compound | Resulting Polymer Structure |

| Cyclic Esters (e.g., Lactide) | Anionic ROP | Initiator | Polyester with a terminal 4-fluorobutylamino group. vot.plrsc.org |

| N-Sulfonyl Aziridines | Anionic ROP | Potential Initiator | Polyaziridine with a terminal primary amine. acs.org |

| N-Carboxyanhydrides | Nucleophilic ROP | Initiator | Polypeptide with a terminal 4-fluorobutylamino group. researchgate.net |

Surface Modification Agents